molecular formula C15H13ClN2O3 B5558372 4-chloro-N-(4-ethylphenyl)-3-nitrobenzamide

4-chloro-N-(4-ethylphenyl)-3-nitrobenzamide

Cat. No.: B5558372
M. Wt: 304.73 g/mol
InChI Key: FURZYYQXWYPKND-UHFFFAOYSA-N
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Description

4-chloro-N-(4-ethylphenyl)-3-nitrobenzamide is an organic compound with the molecular formula C15H13ClN2O3 It is a derivative of benzamide, characterized by the presence of a chloro group, an ethylphenyl group, and a nitro group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-ethylphenyl)-3-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 4-chlorobenzamide to introduce the nitro group. This is followed by the Friedel-Crafts acylation reaction to attach the ethylphenyl group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for the Friedel-Crafts reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and controlled reaction environments is crucial to achieve high efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-ethylphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide, methanol.

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products Formed

    Reduction: 4-amino-N-(4-ethylphenyl)-3-nitrobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 4-chloro-N-(4-carboxyphenyl)-3-nitrobenzamide.

Scientific Research Applications

4-chloro-N-(4-ethylphenyl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-ethylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and ethylphenyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-methylphenyl)-3-nitrobenzamide
  • 4-chloro-N-(4-ethylphenyl)benzamide
  • 4-chloro-N-(4-ethylphenyl)-3-aminobenzamide

Uniqueness

4-chloro-N-(4-ethylphenyl)-3-nitrobenzamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both the nitro and chloro groups allows for diverse chemical reactivity, while the ethylphenyl group enhances its lipophilicity and potential biological activity.

Biological Activity

4-Chloro-N-(4-ethylphenyl)-3-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C11_{11}H12_{12}ClN3_{3}O2_{2}
  • Molecular Weight : 241.68 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines.
  • Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial effects against certain pathogens.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially influencing metabolic processes.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets in cells. Its nitro group and chloro substituent may enhance its binding affinity to enzymes or receptors involved in cancer progression or microbial resistance.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various human cancer cell lines, including breast and lung cancer cells. The results indicated an IC50_{50} (half maximal inhibitory concentration) value ranging from 5 to 10 µM, suggesting significant antiproliferative effects. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (Breast)6.5Apoptosis induction
A549 (Lung)8.2Cell cycle arrest

Antimicrobial Activity

In vitro studies demonstrated that the compound exhibited antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate efficacy.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds reveal that modifications in the substituents significantly affect biological activity. For instance, compounds lacking the chloro group showed reduced anticancer potency, highlighting the importance of specific functional groups in enhancing biological efficacy.

Compound NameAnticancer IC50_{50} (µM)
This compound6.5
N-(4-Ethylphenyl)-3-nitrobenzamide15
4-Bromo-N-(4-ethylphenyl)-3-nitrobenzamide10

Properties

IUPAC Name

4-chloro-N-(4-ethylphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-2-10-3-6-12(7-4-10)17-15(19)11-5-8-13(16)14(9-11)18(20)21/h3-9H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURZYYQXWYPKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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